![molecular formula C19H13F5 B12518192 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene CAS No. 797047-74-6](/img/structure/B12518192.png)
5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is a complex organic compound characterized by the presence of multiple functional groups, including fluoro, ethynyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.
Formation of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced through a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ethynyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-4-(trifluoromethyl)benzene: Similar structure but lacks the but-3-en-1-yl and difluoro groups.
4-(Trifluoromethyl)phenylacetylene: Similar structure but lacks the but-3-en-1-yl and difluoro groups.
Uniqueness
The uniqueness of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
797047-74-6 |
|---|---|
Formule moléculaire |
C19H13F5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
5-but-3-enyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C19H13F5/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(9-6-13)19(22,23)24/h2,5-6,8-9,11-12H,1,3-4H2 |
Clé InChI |
UVRVNSZDJRVRPW-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
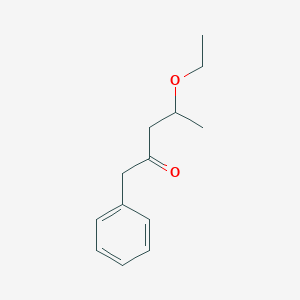

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)

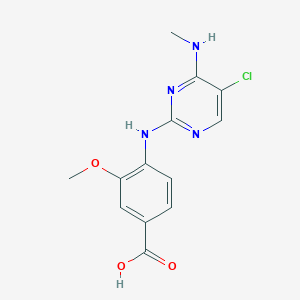
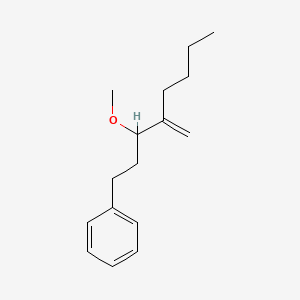
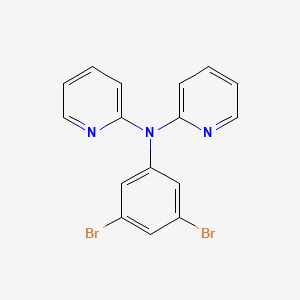
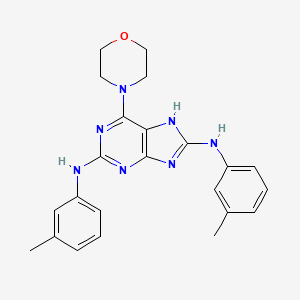
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
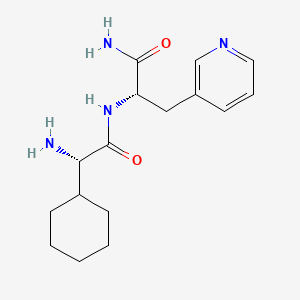
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
